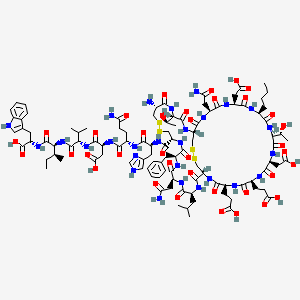
(Nle6)-Sarafotoxin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nle6)-Sarafotoxin C is a synthetic peptide derived from the venom of the Israeli burrowing asp (Atractaspis engaddensis). This compound is a potent vasoconstrictor and has been studied for its effects on cardiovascular systems. It is a modified version of Sarafotoxin C, where the sixth amino acid is replaced with norleucine, enhancing its stability and activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Nle6)-Sarafotoxin C typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Analyse Des Réactions Chimiques
Types of Reactions
(Nle6)-Sarafotoxin C can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like HBTU, DIC, and TFA.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences.
Applications De Recherche Scientifique
(Nle6)-Sarafotoxin C has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in vasoconstriction and cardiovascular research.
Medicine: Potential therapeutic applications in treating cardiovascular diseases due to its potent vasoconstrictive properties.
Industry: Utilized in the development of peptide-based drugs and as a tool in pharmacological studies.
Mécanisme D'action
(Nle6)-Sarafotoxin C exerts its effects by binding to endothelin receptors, specifically the ETA and ETB receptors. This binding triggers a cascade of intracellular events leading to vasoconstriction. The molecular targets include G-protein coupled receptors (GPCRs) and downstream signaling pathways involving calcium influx and smooth muscle contraction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sarafotoxin C: The parent compound from which (Nle6)-Sarafotoxin C is derived.
Endothelin-1: Another potent vasoconstrictor peptide with similar receptor targets.
Norleucine-containing peptides: Peptides with norleucine substitutions for enhanced stability.
Uniqueness
This compound is unique due to its enhanced stability and activity compared to Sarafotoxin C. The substitution of norleucine at the sixth position provides resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C104H149N27O37S4 |
|---|---|
Poids moléculaire |
2497.7 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-16-butyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis[(1R)-1-hydroxyethyl]-45-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C104H149N27O37S4/c1-10-12-21-56-88(151)131-83(49(9)133)102(165)123-66(36-78(143)144)95(158)115-58(24-27-75(137)138)85(148)113-59(25-28-76(139)140)87(150)125-69-42-171-172-43-71(99(162)120-64(34-74(108)136)93(156)122-65(35-77(141)142)94(157)112-56)127-103(166)82(48(8)132)130-84(147)54(105)40-169-170-41-70(126-90(153)61(30-50-18-14-13-15-19-50)117-92(155)63(33-73(107)135)119-89(152)60(29-45(3)4)116-97(69)160)98(161)118-62(32-52-39-109-44-111-52)91(154)114-57(23-26-72(106)134)86(149)121-67(37-79(145)146)96(159)128-80(46(5)6)100(163)129-81(47(7)11-2)101(164)124-68(104(167)168)31-51-38-110-55-22-17-16-20-53(51)55/h13-20,22,38-39,44-49,54,56-71,80-83,110,132-133H,10-12,21,23-37,40-43,105H2,1-9H3,(H2,106,134)(H2,107,135)(H2,108,136)(H,109,111)(H,112,157)(H,113,148)(H,114,154)(H,115,158)(H,116,160)(H,117,155)(H,118,161)(H,119,152)(H,120,162)(H,121,149)(H,122,156)(H,123,165)(H,124,164)(H,125,150)(H,126,153)(H,127,166)(H,128,159)(H,129,163)(H,130,147)(H,131,151)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,167,168)/t47-,48+,49+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1 |
Clé InChI |
QXLYHZBSLHJVIU-LCCJKTNFSA-N |
SMILES isomérique |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC(=O)N)NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)C)CC(=O)N)CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)[C@@H](C)O)CCC(=O)O)CCC(=O)O)CC(=O)O)[C@@H](C)O |
SMILES canonique |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)N)NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)C)CC(=O)N)CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N)C(C)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



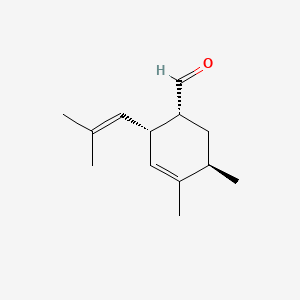
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
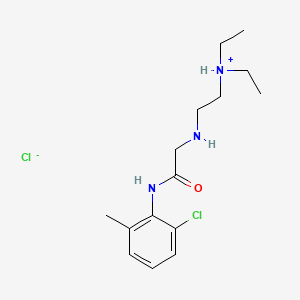
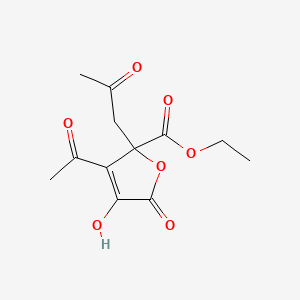
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
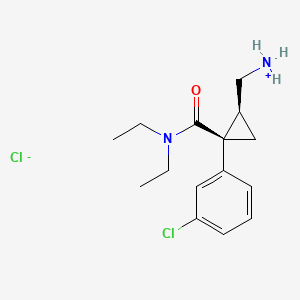
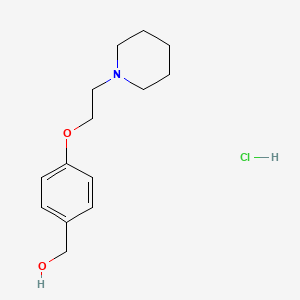
![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
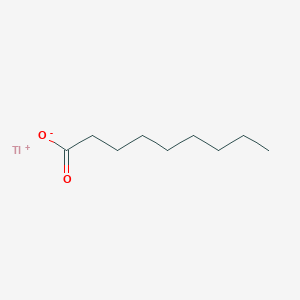
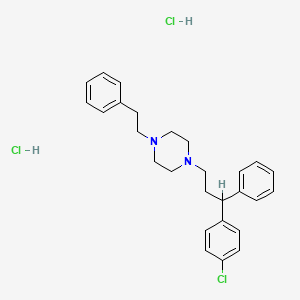
![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
